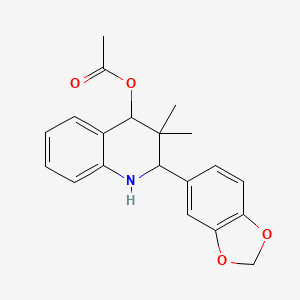![molecular formula C27H26N4O2 B11082891 1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione CAS No. 405277-83-0](/img/structure/B11082891.png)
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their stability and intense coloration.
準備方法
The synthesis of 1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione typically involves a diazotization reaction followed by coupling with an aromatic amine. The general synthetic route includes the following steps:
Diazotization: An aromatic amine, such as 4-(dimethylamino)aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(piperidin-1-yl)anthracene-9,10-dione under basic conditions to form the azo compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonic acids, and nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aromatic amines.
科学的研究の応用
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: The compound is used as a dye and pigment in various chemical processes. Its intense coloration makes it suitable for use in textile and printing industries.
Biology: In biological research, the compound can be used as a staining agent for microscopy and histology. Its ability to bind to specific cellular components allows for the visualization of structures under a microscope.
Medicine: The compound’s derivatives have potential therapeutic applications, including anticancer and antimicrobial activities. Research is ongoing to explore its efficacy and safety in medical treatments.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices.
作用機序
The mechanism of action of 1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s azo group can undergo reversible isomerization between the trans (E) and cis (Z) forms upon exposure to light, leading to changes in its electronic and structural properties. This photoisomerization process is utilized in applications such as molecular switches and sensors.
In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through non-covalent interactions. These interactions can affect cellular processes and lead to various biological effects, including cytotoxicity and antimicrobial activity.
類似化合物との比較
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione can be compared with other similar azo compounds, such as:
1-{(E)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione: The trans isomer of the compound, which has different photophysical properties and stability compared to the cis isomer.
4-(dimethylamino)azobenzene: A simpler azo compound with similar coloration properties but lacking the anthracene and piperidine moieties.
Disperse Orange 3: A commercially used azo dye with applications in textile dyeing and printing.
The uniqueness of this compound lies in its combination of the azo group with the anthracene and piperidine moieties, which impart distinct electronic and structural properties. These features make it suitable for specialized applications in advanced materials and scientific research.
特性
CAS番号 |
405277-83-0 |
|---|---|
分子式 |
C27H26N4O2 |
分子量 |
438.5 g/mol |
IUPAC名 |
1-[[4-(dimethylamino)phenyl]diazenyl]-4-piperidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C27H26N4O2/c1-30(2)19-12-10-18(11-13-19)28-29-22-14-15-23(31-16-6-3-7-17-31)25-24(22)26(32)20-8-4-5-9-21(20)27(25)33/h4-5,8-15H,3,6-7,16-17H2,1-2H3 |
InChIキー |
YNUABFLHEKCFBP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C3C(=C(C=C2)N4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11082819.png)
![ethyl 4-{[(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11082823.png)
![2-{[5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11082826.png)

![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082834.png)
![1a-acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11082836.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B11082838.png)
![1-(Ethylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11082852.png)
![N-(2,6-dimethylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11082854.png)

![6-Tert-butyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11082859.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B11082869.png)
![1-(10H-phenothiazin-10-yl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11082874.png)

